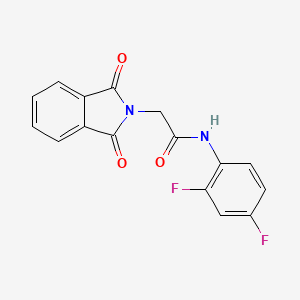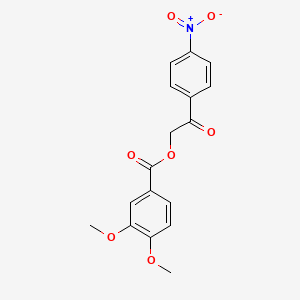![molecular formula C14H11ClN4O2S B5886113 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as CPMT, is a chemical compound that belongs to the class of tetrazoles. CPMT is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. CPMT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation, modulate the immune response, and exhibit antibacterial and antifungal activities. This compound has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. This compound is also highly soluble in polar solvents, which makes it easy to work with in the lab. However, there are also some limitations to working with this compound. This compound is a highly reactive compound and can be hazardous if not handled properly. This compound is also relatively unstable and can decompose over time, which can affect its biological activity.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One potential area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development.
合成法
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized via a multistep reaction. The first step involves the reaction of 4-chlorobenzyl chloride and sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. The second step involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole with phenylsulfonylmethyl chloride to form this compound. The synthesis of this compound is a relatively straightforward process and can be completed in a few steps.
科学的研究の応用
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential to modulate the immune response and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential.
特性
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQMWSFJZDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)

